molecular formula C29H22N2O B2648211 N-(2-benzoylphenyl)-3-methyl-4-phenylquinolin-2-amine CAS No. 28060-64-2

N-(2-benzoylphenyl)-3-methyl-4-phenylquinolin-2-amine

Cat. No. B2648211
CAS RN: 28060-64-2
M. Wt: 414.508
InChI Key: OAAKBJULNHHCFS-UHFFFAOYSA-N
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Description

N-(2-benzoylphenyl)-3-methyl-4-phenylquinolin-2-amine, also known as BMQ, is a synthetic compound that belongs to the class of quinoline derivatives. BMQ has gained significant interest among researchers due to its potential as a therapeutic agent for various diseases.

Scientific Research Applications

Synthesis of Benzodiazepines

This compound plays a crucial role in the synthesis of benzodiazepines . Benzodiazepines are a class of drugs with a wide spectrum of valuable pharmacological effects and are commonly prescribed for various pathologies . The synthesis of six benzodiazepines from aminobenzophenones has been described, and this compound is a key intermediate in the process .

Formation of Three-Centered Hydrogen Bonds

The compound is used as a model in the study of three-centered hydrogen bonds . The formation of these bonds in oxalyl derivatives was demonstrated in the solid state by X-ray diffraction analysis . This study contributes to the understanding of non-covalent interactions, which are the driving forces involved in molecular recognition processes .

Study of Steric Effects

The compound is also used in the study of steric effects . In particular, it has been shown that two-center intramolecular hydrogen bonding is not allowed in N-(2-benzoylphenyl)acetamide either in the solid state or in DMSO-d6 solution because of the unfavorable steric effects of the o-benzoyl group .

Investigation of Solvent Effects

The compound is used in the investigation of solvent effects . The solvent effect on the chemical shift of H6 and Δδ (ΝΗ) / Δ T measurements, in DMSO-d6 as solvent, have been used to establish the energetics associated with intramolecular hydrogen bonding .

Proton Mobility Studies

The compound is used in studies of proton mobility . These studies contribute to the understanding of the dynamics of hydrogen bonding and the role of protons in these interactions .

Flow Chemistry Applications

The compound is used in flow chemistry applications . Flow chemistry is a technique used in chemical synthesis that offers advantages in terms of reaction speed, selectivity, and safety .

properties

IUPAC Name

[2-[(3-methyl-4-phenylquinolin-2-yl)amino]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O/c1-20-27(21-12-4-2-5-13-21)23-16-8-10-18-25(23)30-29(20)31-26-19-11-9-17-24(26)28(32)22-14-6-3-7-15-22/h2-19H,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAKBJULNHHCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1NC3=CC=CC=C3C(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoylphenyl)-3-methyl-4-phenylquinolin-2-amine

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